Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named (2S)-2-{[(tert-butoxycarbonyl)amino]}-2-(3,5-dimethoxyphenyl)acetic acid under IUPAC guidelines. This nomenclature reflects:
- A tert-butoxycarbonyl (Boc) protecting group on the amine.
- A 3,5-dimethoxyphenyl aromatic ring substituted at positions 3 and 5 with methoxy (-OCH₃) groups.
- An acetic acid backbone (-CH₂COOH) linked to the chiral center.
Its molecular formula is C₁₅H₂₁NO₆ , with a molecular weight of 311.33 g/mol . The SMILES notation (O=C(O)C(NC(OC(C)(C)C)=O)C1=CC(OC)=CC(OC)=C1) encodes the stereochemistry and connectivity.
Table 1: Molecular Identity
Molecular Architecture: Functional Group Analysis
The molecule’s structure integrates three critical regions:
- Boc-protected amine : The tert-butoxycarbonyl group shields the amine (-NH₂), enhancing stability during synthetic processes.
- 3,5-Dimethoxyphenyl ring : Symmetrical methoxy substitutions at positions 3 and 5 create electron-donating effects, influencing reactivity in electrophilic aromatic substitution.
- Acetic acid moiety : The carboxylic acid (-COOH) enables salt formation or esterification, broadening its utility in peptide synthesis.
The chiral center at C2 (S-configuration) dictates stereochemical interactions, which are critical for biological activity and crystallization behavior.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- C=O stretches : 1720 cm⁻¹ (Boc carbonyl), 1695 cm⁻¹ (carboxylic acid).
- O-H stretch : 2500–3300 cm⁻¹ (broad, -COOH).
- C-O-C asym/sym stretches : 1250 cm⁻¹ and 1020 cm⁻¹ (methoxy groups).
Mass Spectrometry
Crystallographic Studies and Conformational Dynamics
While no direct crystallographic data for this compound exists in the provided sources, analogous structures (e.g., [Bi₂I₉]³⁻ complexes) reveal that face-sharing octahedral geometries and columnar packing are common in aromatic-acid derivatives. Computational modeling predicts:
- Planar aromatic ring : Stabilized by methoxy substituents.
- Hydrogen-bonding networks : Between carboxylic acid groups and Boc-protected amines, favoring monoclinic or orthorhombic crystal systems.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-10(20-4)8-11(7-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMTFSADOVHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Curtius Rearrangement for Isocyanate Formation
A study by Subramanian et al. (2008) demonstrated the use of Curtius rearrangement to generate isocyanates from Boc-protected amino acid azides. This method, performed under ultrasonic irradiation with N-hydroxysuccinimide, achieves high efficiency and mild reaction conditions. For Boc-DMPA, this approach could involve converting 3,5-dimethoxyphenylglycine azide to the corresponding isocyanate, followed by trapping with tert-butanol.
Direct Boc Protection Using Di-tert-Butyl Dicarbonate
Chinese Patent CN104276964A outlines a scalable method where free amino acids react with di-tert-butyl dicarbonate ((Boc)₂O) in aqueous sodium bicarbonate. For Boc-DMPA, this would entail dissolving 3,5-dimethoxyphenylglycine in water, adjusting the pH to ≥10, and adding (Boc)₂O in batches. The patent reports yields exceeding 93% for Boc-glycine derivatives under optimized conditions.
Synthesis of the 3,5-Dimethoxyphenylglycine Core
The aromatic backbone is constructed via two routes:
Friedel-Crafts Alkylation
A classic approach involves Friedel-Crafts alkylation of 1,3-dimethoxybenzene with glyoxylic acid derivatives. For example, reacting 3,5-dimethoxybenzaldehyde with ammonium chloride and potassium cyanide in a Strecker synthesis yields the α-aminonitrile intermediate, which is hydrolyzed to the target amino acid.
Enzymatic Resolution
A chemoenzymatic method described by Guibé-Jampel et al. (1998) uses Amano acylase to enantioselectively hydrolyze racemic N-acetyl-3,5-dimethoxyphenylglycine. This achieves the D-enantiomer with 36% overall yield, critical for synthesizing vancomycin analogs.
Coupling Reactions and Carboxylic Acid Formation
Post Boc-protection, the carboxylic acid moiety is introduced or preserved through:
Ugi-Passerini Multicomponent Reaction
Maia et al. (2000) leveraged the Ugi-Passerini reaction to synthesize α,α-dialkyl glycines. Adapting this for Boc-DMPA, 3,5-dimethoxybenzaldehyde, tert-butyl isocyanide, and Boc-protected amine could react in a one-pot process to form the backbone, followed by oxidation to the carboxylic acid.
Hydrolysis of Nitriles
The Strecker-derived α-aminonitrile intermediate undergoes acidic hydrolysis (e.g., HCl/H₂O) to yield the carboxylic acid. Patent CN104276964A emphasizes controlling pH during hydrolysis to minimize decomposition.
Crystallization and Purification Techniques
Crystallization is critical for obtaining high-purity Boc-DMPA. Patent CN112661672A details a novel method:
Seed Crystal-Induced Crystallization
After Boc protection, the oily residue is seeded with pure Boc-DMPA crystals (0.2–2% w/w) and aged at 25°C for 10–50 hours. Adding a weak polar solvent (n-hexane or diethyl ether) induces crystallization, with yields of 95–98% after drying under reduced pressure.
Solvent Systems for Recrystallization
Optimal solvent pairs include dioxane/n-hexane (1:5 v/v), which balance solubility and polarity to prevent oiling out. Patent CN104276964A reports a 93.87% yield using this system.
Comparative Analysis of Methodologies
The table below contrasts key synthesis routes:
Scientific Research Applications
Medicinal Chemistry
TBCA is primarily utilized in the synthesis of α-amino acids and their derivatives. These compounds are essential in drug design due to their ability to mimic natural amino acids while providing enhanced properties such as stability and bioavailability.
Case Study: Synthesis of Novel Antitumor Agents
Recent studies have demonstrated the effectiveness of TBCA derivatives in developing potent antitumor agents. For instance, compounds derived from TBCA have shown significant antiproliferative activity against melanoma and prostate cancer cell lines. A specific derivative demonstrated a growth inhibition rate with an IC50 value as low as 0.13 μM against melanoma cells, indicating strong potential for therapeutic applications .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| TBCA-Derivative A | A375 (Melanoma) | 0.13 | High |
| TBCA-Derivative B | DU 145 (Prostate) | 0.17 | Moderate |
Structure-Activity Relationship (SAR) Studies
The SAR studies of TBCA derivatives have provided insights into how modifications affect biological activity. For example, the introduction of methoxy groups at specific positions on the phenyl ring has been shown to enhance selectivity against cancer cell lines without significantly increasing toxicity to normal cells .
Key Findings from SAR Studies:
- Methoxy Substituents: Increased selectivity for prostate cancer cells.
- Tert-butyl Group: Improved overall stability of the compound.
- Hydroxyl Groups: Enhanced solubility and bioactivity.
Synthetic Biology
In synthetic biology, TBCA serves as a precursor for designing unnatural amino acids that can be incorporated into peptides and proteins. This application is crucial for creating novel biomolecules with tailored functionalities.
Example Application: Peptide Synthesis
TBCA has been successfully used to synthesize peptides that exhibit enhanced binding affinity to target proteins, which is vital for therapeutic interventions in diseases such as cancer and metabolic disorders .
Catalytic Applications
Recent advancements have explored the use of TBCA in catalytic processes, particularly in asymmetric synthesis where it acts as a chiral auxiliary. This application is significant in producing enantiomerically pure compounds, which are essential in pharmaceuticals.
Catalytic Efficiency:
In studies involving TBCA as a catalyst:
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The Boc-protected amino acid derivatives share core functional groups but differ in aromatic substituents and backbone structures. Below is a comparative analysis of Boc-AA-DMPA and structurally related compounds:
Structural and Functional Differences
Reactivity and Stability
- Boc-AA-DMPA : The 3,5-dimethoxy groups enhance electron density on the phenyl ring, favoring electrophilic substitution reactions. However, the methoxy groups reduce solubility in polar solvents compared to hydroxy-substituted analogs .
- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: The phenolic hydroxyl group increases polarity, improving aqueous solubility but requiring protection under acidic conditions to prevent oxidation .
- Pyrrole and Cyclopentane Derivatives : The pyrrole’s aromatic heterocycle and cyclopentane’s strained ring system confer distinct steric and electronic profiles, impacting their use in metal-catalyzed couplings or cycloadditions .
Research Findings and Implications
Diastereoselectivity : Boc-AA-DMPA’s condensation with 5-formylimidazole produces E/Z diastereoisomers, with the stereochemical outcome influenced by the methoxy groups’ electron-donating effects .
Solubility Trade-offs : Methoxy-substituted derivatives like Boc-AA-DMPA exhibit lower aqueous solubility compared to hydroxy analogs but superior stability in organic reaction media .
Diverse Pharmacophores : The pyrrole and cyclopentane derivatives highlight the Boc group’s adaptability in generating structurally diverse intermediates for drug discovery .
Biological Activity
Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid (TBCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TBCA, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
TBCA has a molecular formula of C13H17NO4 and features a tert-butoxycarbonyl (Boc) group attached to an amino acid framework. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of TBCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : TBCA may inhibit specific enzymes by modifying their active sites through carbamoylation, which alters enzyme activity and function.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, potentially modulating physiological responses.
Biological Activity Overview
Research has demonstrated several biological activities associated with TBCA:
- Antimicrobial Activity : Preliminary studies suggest that TBCA exhibits antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antibiotics .
- Cytotoxicity : In vitro studies have indicated that TBCA can induce cytotoxic effects in cancer cell lines. The compound's structure allows it to interfere with cellular processes, leading to apoptosis in malignant cells .
- Anti-inflammatory Effects : TBCA has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines demonstrated that TBCA exhibits significant cytotoxicity. The mechanism was elucidated through molecular docking studies, which indicated strong binding affinity to key proteins involved in cell survival pathways. The results showed a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of TBCA against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that TBCA effectively inhibited bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the critical steps in synthesizing Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid with high yield and purity?
- Methodological Answer : The synthesis involves Boc (tert-butoxycarbonyl) protection of the amino group under anhydrous conditions, followed by coupling with 3,5-dimethoxyphenylacetic acid. Key steps include:
- Using Boc-anhydride in dichloromethane with a catalytic base (e.g., DMAP) for protection.
- Purification via reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane mixtures).
- Monitoring reaction progress by TLC (Rf ~0.5) and confirming structure via H NMR (tert-butyl singlet at δ 1.44 ppm; methoxy protons at δ 3.75–3.85 ppm) .
Q. How does the substitution pattern (3,5-dimethoxy groups) influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The electron-donating methoxy groups enhance solubility in polar solvents but may reduce stability under strong acidic conditions due to demethylation risks. Stability assays should include:
- pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours).
- Quantification of intact compound via HPLC with UV detection (λ = 254 nm).
- Comparative analysis with non-methoxy analogs to isolate substituent effects .
Q. What are the optimal storage conditions to maintain the compound’s integrity in research settings?
- Methodological Answer : Store at ≤ -20°C in airtight, light-resistant containers under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life. Use Karl Fischer titration to monitor moisture ingress, which can hydrolyze the Boc group .
Advanced Research Questions
Q. How can LC-MS and 2D-PAGE be applied to characterize degradation products and protein interactions?
- Methodological Answer :
- Degradation Analysis : Use LC-MS (ESI+ mode) to identify oxidation products (e.g., carboxylic acids, m/z +16) or reduction byproducts (alcohols, m/z -14). Compare fragmentation patterns with reference standards .
- Protein Interactions : Perform 2D-PAGE with lysates from treated cell lines. Spot differential protein expression (e.g., heat shock proteins) and identify via MALDI-TOF/TOF. Validate interactions using SPR (surface plasmon resonance) with immobilized compound .
Q. What experimental designs mitigate temporal degradation effects in longitudinal cellular studies?
- Methodological Answer :
- Pre-dose stability testing in cell culture media (37°C, 5% CO) to determine half-life.
- Use staggered dosing schedules or replenish compound every 12–24 hours.
- Quantify intracellular concentrations via LC-MS/MS and correlate with phenotypic outcomes (e.g., apoptosis assays) .
Q. How can metabolic flux analysis (MFA) elucidate the compound’s role in cellular pathways?
- Methodological Answer :
- Label the compound with C isotopes and track incorporation into TCA cycle intermediates via GC-MS.
- Construct a stoichiometric model (e.g., COBRA toolbox) to map flux distributions. Validate using H-C HSQC NMR for real-time metabolite tracking in perfused cell systems .
Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs (e.g., 3,5-dimethylphenyl derivatives)?
- Methodological Answer :
- Perform competitive binding assays (e.g., fluorescence polarization) against target receptors (e.g., GPCRs).
- Compare free energy of binding (ΔG) via molecular dynamics simulations (AMBER/CHARMM force fields).
- Validate selectivity using CRISPR-edited cell lines lacking specific receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
